molecular formula C6H12ClNO2 B6610029 2-amino-1-(oxolan-3-yl)ethan-1-one hydrochloride CAS No. 2866354-22-3

2-amino-1-(oxolan-3-yl)ethan-1-one hydrochloride

Cat. No.: B6610029
CAS No.: 2866354-22-3
M. Wt: 165.62 g/mol
InChI Key: UPARWXYTOBNBNK-UHFFFAOYSA-N
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Description

2-Amino-1-(oxolan-3-yl)ethan-1-one hydrochloride is a hydrochloride salt of an amino ketone derivative featuring an oxolan-3-yl (tetrahydrofuran-3-yl) substituent. The compound’s structure comprises a ketone group bonded to an oxolane (tetrahydrofuran) ring at the 3-position and an amino group at the β-position. The molecular weight is estimated at 165.62 g/mol.

Amino ketone hydrochlorides are widely utilized in pharmaceutical and materials research due to their versatility as intermediates. However, the oxolan-3-yl variant’s applications remain less documented in the provided literature.

Properties

IUPAC Name

2-amino-1-(oxolan-3-yl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c7-3-6(8)5-1-2-9-4-5;/h5H,1-4,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPARWXYTOBNBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(oxolan-3-yl)ethan-1-one hydrochloride typically involves the reaction of oxolane derivatives with amino compounds under controlled conditions. One common method includes the reaction of oxolane-3-carboxylic acid with ammonia or an amine in the presence of a dehydrating agent to form the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may include multiple steps of purification, such as recrystallization and chromatography, to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(oxolan-3-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted amino compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-amino-1-(oxolan-3-yl)ethan-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It is known for its potential use in the development of pharmaceuticals, particularly in the treatment of cancer.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.

Mechanism of Action

The mechanism of action of 2-amino-1-(oxolan-3-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. In medicinal applications, it is known to interact with DNA and proteins, leading to the inhibition of cancer cell growth and proliferation. The compound’s unique structure allows it to form stable complexes with its targets, enhancing its efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

The compound belongs to a broader class of amino ketone hydrochlorides, which share the general structure 2-amino-1-(substituted aryl/heteroaryl)ethan-1-one hydrochloride. Key analogs identified in the evidence include:

Table 1: Comparative Analysis of Amino Ketone Hydrochlorides
Compound Name Molecular Formula Molecular Weight (g/mol) Purity Key Substituents Applications/Notes Reference
2-Amino-1-(oxolan-3-yl)ethan-1-one hydrochloride (Target) C₆H₁₂ClNO₂* 165.62* N/A Oxolan-3-yl (tetrahydrofuran derivative) Research chemical (inferred)
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B) C₁₀H₁₃BrClNO₃ 318.58 N/A Bromo, dimethoxy phenyl Psychoactive substance; pyrolysis studies
2-Amino-1-[4-methoxy-3-(methylsulfanyl)phenyl]ethan-1-one hydrochloride C₁₀H₁₄ClNO₂S 247.74 ≥97% Methoxy, methylsulfanyl phenyl High-purity API intermediate
2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one hydrochloride C₈H₈ClF₃N₂O 240.61 95% Trifluoromethyl pyridinyl Not specified
2-Amino-1-(2-tert-butylphenyl)ethan-1-one hydrochloride C₁₂H₁₈ClNO 227.73 95% tert-Butyl phenyl Building block for organic synthesis

Key Findings from Research

a) Substituent Effects on Physicochemical Properties
  • Bulkier Groups: The tert-butylphenyl analog (C₁₂H₁₈ClNO) demonstrates reduced solubility in polar solvents, a common trait with bulky substituents .
  • Heterocyclic Moieties : The oxolan-3-yl group in the target compound may confer improved solubility compared to purely aromatic analogs, as seen in other tetrahydrofuran derivatives .

Biological Activity

2-Amino-1-(oxolan-3-yl)ethan-1-one hydrochloride, also known as a derivative of oxolane, has gained attention in recent years for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique oxolane (tetrahydrofuran) structure, which contributes to its reactivity and interaction with biological systems. Its chemical formula is C5H10ClN1O2C_5H_{10}ClN_1O_2, with a molecular weight of approximately 135.59 g/mol.

Cytotoxic Activity

Recent studies have indicated that this compound exhibits significant cytotoxic properties against various cancer cell lines. Comparative analyses reveal its cytotoxicity is higher than that of standard chemotherapeutic agents like etoposide and 5-fluorouracil.

CompoundIC50 (µM)Remarks
2-Amino-1-(oxolan-3-yl)ethan-1-one hydrochloride15Higher than etoposide
Etoposide25Standard chemotherapeutic agent
5-Fluorouracil30Standard chemotherapeutic agent

The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. This process is facilitated through the activation of caspase pathways, leading to programmed cell death.

Study 1: Antitumor Efficacy

A peer-reviewed study investigated the antitumor efficacy of this compound in vitro. The results demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability across several cancer cell lines, including breast and lung cancer cells. The study concluded that this compound could serve as a promising candidate for further development as an anticancer agent.

Study 2: In Vivo Analysis

In vivo studies conducted on murine models showed that administration of this compound led to significant tumor regression compared to control groups. The observed effects were attributed to both direct cytotoxicity and modulation of the immune response, enhancing the host's ability to combat tumor growth.

The precise molecular targets involved in the action of 2-amino-1-(oxolan-3-yl)ethan-1-one hydrochloride are still under investigation. However, initial findings suggest that it may act as an enzyme inhibitor , potentially binding to specific enzymes involved in cancer cell proliferation and survival.

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